![molecular formula C22H25FN4O3S B2691152 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260935-98-5](/img/structure/B2691152.png)
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT2 Antagonist Activity
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a structural resemblance to the specified compound, has indicated potent 5-HT2 antagonist activity. These compounds, such as those explored by Watanabe et al. (1992), have shown greater 5-HT2 antagonist activity than known compounds like ritanserin, suggesting potential for the development of new antipsychotic or antidepressant medications (Watanabe et al., 1992).
Antimicrobial Activity
Compounds structurally related to the query compound have demonstrated significant antimicrobial activity. A study by Yurttaş et al. (2016) on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which share a similar piperazine feature, found high antimicrobial activity against various microorganism strains. This indicates potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Anti-Inflammatory and Analgesic Agents
Derivatives derived from modifications of the chemical structure have been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting the potential for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties of naphthalimides with piperazine substituent, such as those studied by Gan et al. (2003), offer insights into the design of new fluorescent probes for biological imaging and sensors. The study demonstrated that fluorescence of these compounds can be modulated by pH, opening avenues for their application in environmental sensing and molecular imaging (Gan et al., 2003).
Herbicidal Activity
Novel herbicidal compounds have been developed using piperazine-2,6-diones, indicating the agricultural applications of derivatives related to the specified chemical compound. Research by Li et al. (2005) demonstrated significant herbicidal activity in compounds prepared through a novel synthetic route, highlighting the potential for the development of new agrochemicals (Li et al., 2005).
Mechanism of Action
Target of Action
The primary target of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione interacts with its targets, the ENTs, by inhibiting their function . This compound is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione affects the nucleotide synthesis pathway and the regulation of adenosine function . The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are primarily the inhibition of ENTs, leading to potential disruption in nucleotide synthesis and regulation of adenosine function .
properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN4O3S/c1-15(2)13-27-21(29)20-18(7-12-31-20)26(22(27)30)14-19(28)25-10-8-24(9-11-25)17-5-3-16(23)4-6-17/h3-7,12,15,20H,8-11,13-14H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVMOWMWBZPVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN4O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




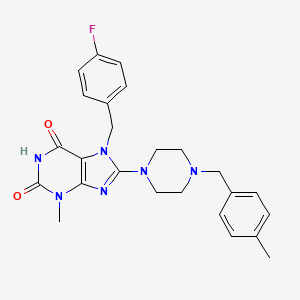
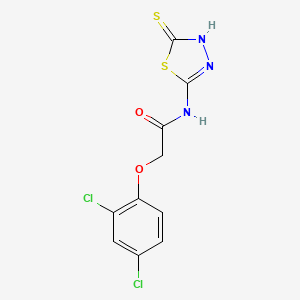
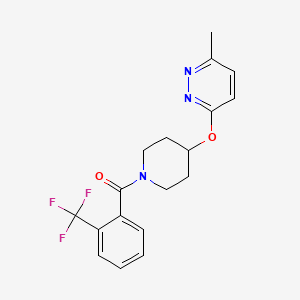
![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)
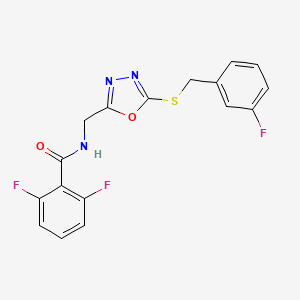
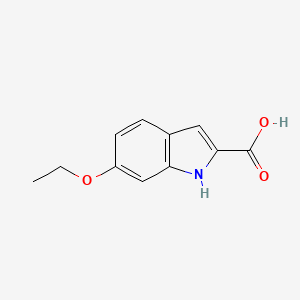

![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)
![1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B2691087.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2691088.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2691090.png)